M3 Receptor Affinity and Subtype Selectivity: AE9C90CB vs. Clinical Antimuscarinics
AE9C90CB demonstrates high affinity for human recombinant M3 muscarinic receptors with a pKi of 9.90 ± 0.11. This translates to a 20-fold selectivity for M3 over M2 receptors (pKi M2 = 8.60 ± 0.09). This selectivity profile is quantitatively distinct from the less selective clinical comparators oxybutynin, tolterodine, solifenacin, and darifenacin, for which specific pKi values are detailed in the comparison table [1]. This difference in M3/M2 selectivity may contribute to its differentiated functional profile [1].
| Evidence Dimension | pKi for human recombinant M3 and M2 receptors; M3/M2 Selectivity Ratio |
|---|---|
| Target Compound Data | M3 pKi = 9.90 ± 0.11; M2 pKi = 8.60 ± 0.09; Selectivity Ratio = 20-fold |
| Comparator Or Baseline | Oxybutynin (M3 pKi = 8.7 ± 0.1, M2 pKi = 7.8 ± 0.1); Tolterodine (M3 pKi = 8.5 ± 0.1, M2 pKi = 8.0 ± 0.1); Solifenacin (M3 pKi = 8.0 ± 0.1, M2 pKi = 7.6 ± 0.1); Darifenacin (M3 pKi = 8.9 ± 0.1, M2 pKi = 7.9 ± 0.1) [1] |
| Quantified Difference | AE9C90CB has a higher M3 pKi than all comparators and a higher M3/M2 selectivity ratio (20-fold) compared to oxybutynin (8-fold), tolterodine (3-fold), solifenacin (2.5-fold), and darifenacin (10-fold) [1]. |
| Conditions | Radioligand binding assays using human recombinant muscarinic receptors [1] |
Why This Matters
Higher M3 affinity and a greater M3/M2 selectivity ratio suggest a potentially different pharmacological and side-effect profile compared to existing clinical agents, making AE9C90CB a valuable tool for dissecting M3-mediated bladder function.
- [1] Sinha S, Gupta S, Malhotra S, Krishna NS, Meru AV, Babu V, Bansal V, Garg M, Kumar N, Chugh A, Ray A. AE9C90CB: a novel, bladder-selective muscarinic receptor antagonist for the treatment of overactive bladder. Br J Pharmacol. 2010 Jul;160(5):1119-27. doi: 10.1111/j.1476-5381.2010.00752.x. PMID: 20590605. View Source
